molecular formula C17H16N2O3S B382142 N-(2-methoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide CAS No. 303796-68-1

N-(2-methoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

Cat. No.: B382142
CAS No.: 303796-68-1
M. Wt: 328.4g/mol
InChI Key: CIZZZPOLANIAHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Benzyl-2-(4-chlorophenyl)-3-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione (CAS: 473390-99-7) is a heterocyclic compound belonging to the pyrrolo[3,4-d]isoxazole-dione family. Its structure features a fused bicyclic core with a benzyl group at position 5, a 4-chlorophenyl substituent at position 2, and a phenyl group at position 3 (Figure 1). The compound’s molecular formula is C25H19ClN2O3, with a molecular weight of 430.89 g/mol.

The synthesis of this compound typically involves multi-step cyclization reactions, often starting from substituted pyrrolidine or isoxazole precursors .

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-22-13-8-4-2-6-11(13)18-16(20)10-15-17(21)19-12-7-3-5-9-14(12)23-15/h2-9,15H,10H2,1H3,(H,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIZZZPOLANIAHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CC2C(=O)NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C17H16N2O3SC_{17}H_{16}N_{2}O_{3}S, with a molecular weight of approximately 328.39 g/mol. Its structure includes a benzothiazine moiety which is known for various pharmacological properties. The presence of the methoxy group on the phenyl ring enhances its lipophilicity, potentially influencing its bioactivity.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Antimicrobial Activity : Compounds in the benzothiazine class have shown significant antibacterial and antifungal properties. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of critical metabolic pathways.
  • Anticancer Properties : Some benzothiazine derivatives have been reported to induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways.
  • Anti-inflammatory Effects : The compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2.

In Vitro Studies

Several studies have evaluated the biological activity of this compound:

StudyBiological ActivityMethodologyResults
AntitubercularMIC TestingShowed significant activity against Mycobacterium tuberculosis with MIC values in low µM range.
AntimicrobialDisk DiffusionDemonstrated effectiveness against various bacterial strains with zones of inhibition comparable to standard antibiotics.
CytotoxicityMTT AssayInduced cell death in cancer cell lines with IC50 values ranging from 10 to 30 µM.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets:

  • Target Proteins : Docking studies suggest that this compound can effectively bind to targets involved in cancer progression and bacterial growth.
  • Binding Affinity : The predicted binding energies indicate strong interactions with active sites, suggesting potential as a lead compound for drug development.

Case Studies

Case Study 1: Antitubercular Activity

In a study focusing on tuberculosis treatment, this compound was tested against drug-resistant strains of Mycobacterium tuberculosis. Results indicated that the compound not only inhibited growth but also showed synergistic effects when combined with existing antitubercular drugs.

Case Study 2: Cancer Cell Lines

Another investigation assessed the compound's cytotoxic effects on various cancer cell lines (e.g., MCF7 and HeLa). The results demonstrated significant apoptosis induction and cell cycle arrest at G0/G1 phase, highlighting its potential as an anticancer agent.

Comparison with Similar Compounds

Key Observations:

Electron-Donating vs. In contrast, the 4-chlorophenyl group in the target compound is electron-withdrawing, which may stabilize the core structure but reduce reactivity .

Chlorine Substitution Patterns : The target compound’s single 4-chlorophenyl group contrasts with the dichlorophenyl substituent in , which likely increases lipophilicity and steric bulk. The meta-Cl substitution in may alter spatial interactions compared to para-Cl in the target compound .

Benzyl vs. Aryl Substitutions : The benzyl group in the target compound and contributes to higher molecular weight and hydrophobicity compared to simpler aryl groups in and .

Hypothesized Functional Differences

  • Pesticidal Potential: Compounds with dichlorophenyl groups (e.g., ) may exhibit enhanced pesticidal activity due to increased membrane permeability, as seen in fluoroimide analogs (CAS: 41205-21-4) .
  • Pharmacological Relevance: The dimethylamino group in and resembles motifs in kinase inhibitors, suggesting possible therapeutic applications .
  • Synthetic Challenges : The benzyl group in the target compound may complicate synthesis due to steric hindrance during cyclization .

Preparation Methods

Multi-Step Synthesis from Benzothiazine Precursors

The synthesis of this compound involves a sequence of condensation, acylation, and alkylation reactions. A representative pathway, adapted from recent studies, proceeds as follows:

Step 1: Formation of the Benzothiazine Core
The 1,4-benzothiazine scaffold is synthesized via a ring-expansion reaction starting from saccharin sodium salt. Treatment with chloroacetyl chloride in anhydrous DMF at 0–5°C yields a reactive intermediate, which undergoes intramolecular cyclization to form the 3-oxo-3,4-dihydro-2H-1,4-benzothiazine backbone.

Step 2: Introduction of the Acetamide Moiety
The benzothiazine intermediate is reacted with chloroacetyl chloride in the presence of potassium carbonate, forming a thioether-linked acetamide derivative. Subsequent nucleophilic substitution with 2-methoxyaniline introduces the N-(2-methoxyphenyl) group. Critical parameters include:

  • Solvent : DMF or THF

  • Temperature : 60–80°C

  • Reaction Time : 12–24 hours

Step 3: Purification and Crystallization
The crude product is purified via column chromatography (ethyl acetate/petroleum ether, 3:2) and recrystallized from ethanol-water mixtures to achieve >95% purity.

Alternative Route via Direct Alkylation

A modified approach reported by VulcanChem bypasses the ring-expansion step by utilizing preformed 3-oxo-1,4-benzothiazine derivatives:

  • Alkylation of Benzothiazine : The benzothiazine nucleus is alkylated with 2-methoxybenzyl bromide in acetonitrile under reflux.

  • Acylation with Chloroacetyl Chloride : The alkylated product undergoes acylation at the α-position, followed by amidation with 2-methoxyaniline.

  • Yield Optimization : Employing 2.0 equivalents of triethylamine increases the yield to 78% compared to 52% without base.

Reaction Mechanisms and Kinetic Studies

Condensation-Acylation Mechanism

The formation of the acetamide linkage proceeds via a nucleophilic acyl substitution mechanism. The lone pair on the nitrogen of 2-methoxyaniline attacks the electrophilic carbonyl carbon of the chloroacetylated benzothiazine, displacing chloride (Figure 1). Kinetic studies reveal:

  • Rate-Limiting Step : Nucleophilic attack (activation energy: 45.2 kJ/mol)

  • Catalysis : Tertiary amines (e.g., DIPEA) accelerate the reaction by deprotonating the aniline substrate.

Solvent Effects on Reaction Efficiency

Comparative data across solvents demonstrate that polar aprotic solvents (DMF, DMSO) favor higher yields (Table 1):

SolventDielectric Constant (ε)Yield (%)Purity (%)
DMF36.77897
THF7.56593
Acetonitrile37.57295

Data compiled from

Characterization and Analytical Validation

Spectroscopic Confirmation

1H NMR (400 MHz, DMSO-d6) :

  • δ 2.83 (s, 2H, -CH₂CO-)

  • δ 3.78 (s, 3H, -OCH₃)

  • δ 6.52–7.29 (m, 8H, aromatic protons)

  • δ 8.17 (s, 1H, -NH-)

13C NMR (100 MHz, DMSO-d6) :

  • 49.2 ppm (-CH₂CO-)

  • 55.4 ppm (-OCH₃)

  • 160.2 ppm (C=O amide)

  • 193.3 ppm (C=O benzothiazine)

FTIR (KBr) :

  • 3294 cm⁻¹ (N-H stretch)

  • 1642 cm⁻¹ (C=O amide)

  • 1552 cm⁻¹ (C=N benzothiazine)

Challenges and Mitigation Strategies

Byproduct Formation During Alkylation

Competitive O-alkylation at the benzothiazine oxygen occurs when excess alkylating agents are used. This is mitigated by:

  • Stoichiometric Control : Limiting alkylating agents to 1.1 equivalents.

  • Low-Temperature Conditions : Maintaining reactions at 0–5°C suppresses side reactions.

Purification Difficulties

The polar nature of the product complicates isolation. Solutions include:

  • Gradient Elution Chromatography : Increasing solvent polarity from 10% to 50% ethyl acetate in hexane.

  • Crystallization Additives : Adding seed crystals during recrystallization improves crystal uniformity.

Scale-Up Considerations for Industrial Production

Continuous Flow Synthesis

Recent pilot-scale studies demonstrate that converting batch processes to continuous flow systems enhances reproducibility:

  • Residence Time : 30 minutes (vs. 24 hours in batch)

  • Yield Improvement : 82% vs. 78% in batch

Green Chemistry Approaches

  • Solvent Recycling : DMF recovery via distillation reduces waste by 40%.

  • Catalyst-Free Reactions : Microwave-assisted synthesis eliminates the need for triethylamine, achieving 70% yield .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.